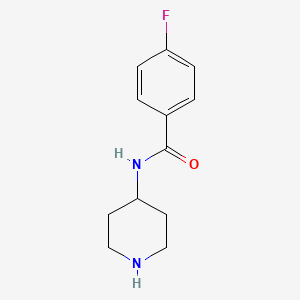

4-fluoro-N-(piperidin-4-yl)benzamide

Description

Contextualization within Benzamide (B126) and Piperidine (B6355638) Chemical Space

The chemical architecture of 4-fluoro-N-(piperidin-4-yl)benzamide is rooted in two of the most prolific and successful structural motifs in drug discovery: the benzamide core and the piperidine ring.

The benzamide group, consisting of a benzene (B151609) ring linked to an amide functional group, is a cornerstone of medicinal chemistry. solubilityofthings.comontosight.ai It is a versatile scaffold found in a wide array of pharmaceuticals with diverse therapeutic applications, including anti-inflammatory, antimicrobial, anticancer, and analgesic agents. ontosight.aipharmaguideline.comresearchgate.net Benzamides are recognized as valuable building blocks in the synthesis of various drugs, such as anticonvulsants and antidepressants. solubilityofthings.com The amide linkage provides a key point for hydrogen bonding interactions with biological targets, while the benzene ring can be substituted to modulate the compound's physicochemical and pharmacological properties. solubilityofthings.comresearchgate.net

The piperidine ring is a saturated six-membered heterocycle containing one nitrogen atom. It is considered a "privileged scaffold" in drug discovery due to its frequent appearance in the structures of biologically active compounds and approved drugs. researchgate.netresearchgate.net Piperidine derivatives are integral to over twenty classes of pharmaceuticals, including analgesics, antipsychotics, and antihistamines. researchgate.netbohrium.com The scaffold's prevalence is attributed to its favorable properties: the nitrogen atom can act as a basic center, influencing solubility and receptor interaction, while the ring's conformational flexibility allows it to adopt optimal geometries for binding to target proteins. nih.gov

The combination of these two scaffolds into a single molecule, as seen in N-(piperidin-4-yl)benzamide derivatives, creates a platform for developing novel agents that can leverage the advantageous properties of both moieties. nih.gov

| Scaffold | Key Features in Medicinal Chemistry | Therapeutic Areas of Associated Drugs |

|---|---|---|

| Benzamide | Versatile synthetic building block; provides hydrogen bonding capabilities (amide group); allows for aromatic substitution to tune properties. solubilityofthings.comresearchgate.net | Antipsychotics, Antidepressants, Anticonvulsants, Anti-inflammatory, Anticancer. solubilityofthings.compharmaguideline.com |

| Piperidine | "Privileged scaffold"; saturated heterocycle with a basic nitrogen center; conformational flexibility for optimal target binding. researchgate.netresearchgate.net | Analgesics, Antipsychotics, Antihistamines, Antivirals, Antimalarials. researchgate.netbohrium.com |

Significance of the 4-Fluorobenzamide Moiety in Ligand Design

The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, and its placement at the 4-position (para-position) of the benzamide ring is particularly significant. nih.govtandfonline.com The unique electronic properties and small size of the fluorine atom allow it to profoundly influence a molecule's biological profile without adding significant steric bulk. selvita.com

Fluorine substitution is a widely used tactic to enhance a drug's metabolic stability. The carbon-fluorine (C-F) bond is exceptionally strong, making it resistant to cleavage by metabolic enzymes. researchgate.net Placing a fluorine atom at the 4-position of the phenyl ring can block para-hydroxylation, a common metabolic pathway mediated by cytochrome P450 enzymes, thereby increasing the compound's half-life and bioavailability.

Furthermore, fluorine's high electronegativity can modulate the physicochemical properties of the entire molecule. tandfonline.cominformahealthcare.com It can affect the acidity or basicity (pKa) of nearby functional groups and alter the molecule's lipophilicity, which in turn influences its absorption, distribution, and membrane permeability. nih.govtandfonline.com The introduction of fluorine can also lead to more favorable binding interactions with the target protein. nih.gov The C-F bond can participate in dipole-dipole interactions and, in some contexts, act as a weak hydrogen bond acceptor, potentially increasing ligand affinity and selectivity. nih.govnih.gov In some fluorinated benzamides, the fluorine atom can induce a specific conformation that is more favorable for binding, reducing the entropic penalty upon interaction with a receptor. nih.gov

| Property Modified by Fluorine Substitution | Effect on Ligand/Drug Candidate | Rationale |

|---|---|---|

| Metabolic Stability | Often increased. nih.gov | The high strength of the C-F bond makes it resistant to enzymatic cleavage, blocking common sites of metabolism like para-hydroxylation. researchgate.net |

| Lipophilicity | Modulated; can increase or decrease depending on the context. nih.govtandfonline.com | Fluorine is highly electronegative but also lipophilic, allowing for fine-tuning of a molecule's solubility and membrane permeability. selvita.com |

| Binding Affinity | Can be enhanced. nih.gov | The C-F bond can form favorable interactions (e.g., dipole-dipole, hydrogen bonds) with target proteins and can enforce a bioactive conformation. nih.govnih.gov |

| Acidity/Basicity (pKa) | Altered for nearby functional groups. nih.gov | Fluorine's strong electron-withdrawing nature can influence the electronic properties of the molecule, affecting ionization states. tandfonline.com |

Table of Mentioned Compounds

| Mentioned Name/Type | Chemical Name/Identifier |

| 4-fluoro-N-(piperidin-4-yl)benzamide | 4-fluoro-N-(piperidin-4-yl)benzamide |

| Sulpiride | N-[(1-ethyl-2-pyrrolidinyl)methyl]-2-methoxy-5-sulfamoylbenzamide |

| Amisulpride | 4-amino-N-[(1-ethyl-2-pyrrolidinyl)methyl]-5-(ethylsulfonyl)-2-methoxybenzamide |

| Remoxipride | (S)-3-bromo-N-[(1-ethyl-2-pyrrolidinyl)methyl]-2,6-dimethoxybenzamide |

Structure

3D Structure

Properties

IUPAC Name |

4-fluoro-N-piperidin-4-ylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15FN2O/c13-10-3-1-9(2-4-10)12(16)15-11-5-7-14-8-6-11/h1-4,11,14H,5-8H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQRBPUVIUQDULO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1NC(=O)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization Strategies

General Synthetic Routes for N-(Piperidin-4-yl)benzamide Derivatives

The construction of the N-(piperidin-4-yl)benzamide scaffold is typically achieved through a convergent synthesis, where the two main fragments, a benzoic acid derivative and a 4-aminopiperidine (B84694) derivative, are joined via an amide bond.

The formation of the amide linkage between a carboxylic acid and an amine is a cornerstone of organic synthesis. luxembourg-bio.comresearchgate.net In the context of 4-fluoro-N-(piperidin-4-yl)benzamide, this involves the coupling of 4-fluorobenzoic acid with a 4-aminopiperidine derivative. Direct condensation of a carboxylic acid and an amine is generally unfavorable and requires high temperatures; therefore, activation of the carboxylic acid is necessary. luxembourg-bio.com This is accomplished using a wide array of coupling reagents that convert the carboxylic acid's hydroxyl group into a better leaving group, facilitating nucleophilic attack by the amine. researchgate.net

Commonly, the piperidine (B6355638) nitrogen is protected with a group like tert-butoxycarbonyl (Boc) to prevent side reactions, yielding tert-butyl 4-aminopiperidine-1-carboxylate as the amine component. After the amide coupling, this protecting group is removed under acidic conditions (e.g., with trifluoroacetic acid) to yield the final product.

A variety of coupling reagents are employed to facilitate this transformation, each with its own mechanism and advantages. mdpi.com These reagents are often categorized as carbodiimides, phosphonium (B103445) salts, or aminium/uronium salts. peptide.combachem.com The choice of reagent can influence reaction time, yield, and the suppression of side reactions like racemization, although the latter is not a concern for this specific achiral molecule. peptide.combachem.com

Table 1: Common Coupling Reagents for Amide Bond Synthesis

| Reagent Class | Example Reagent (Abbreviation) | Structure | Byproducts | Key Features |

|---|---|---|---|---|

| Carbodiimides | Dicyclohexylcarbodiimide (DCC) | Image of DCC structure | Dicyclohexylurea (DCU) | Inexpensive; DCU byproduct is insoluble and easily filtered. luxembourg-bio.compeptide.com |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | Image of EDC structure | Water-soluble urea (B33335) | Byproduct is water-soluble, facilitating workup. peptide.com | |

| Phosphonium Salts | (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) | Image of BOP structure | Hexamethylphosphoramide (HMPA) | Highly efficient but generates carcinogenic HMPA. |

| (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) | Image of PyBOP structure | Pyrrolidine-based phosphine (B1218219) oxide | High coupling efficiency with reduced toxicity compared to BOP. bachem.com | |

| Aminium/Uronium Salts | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) | Image of HBTU structure | Tetramethylurea | Very common, fast, and efficient; low racemization when additives are used. mdpi.compeptide.combachem.com |

The piperidine moiety is a prevalent scaffold in medicinal chemistry, and various methods exist for its synthesis and functionalization. nih.govajchem-a.com For the synthesis of 4-fluoro-N-(piperidin-4-yl)benzamide, the most direct approach involves using a pre-functionalized piperidine, such as tert-butyl 4-aminopiperidine-1-carboxylate.

However, the piperidine ring itself can be constructed through several fundamental strategies:

Hydrogenation of Pyridine (B92270) Derivatives : This is a common and effective method for creating the saturated piperidine ring from an aromatic pyridine precursor. nih.govresearchgate.net The reaction typically requires transition metal catalysts (e.g., platinum, palladium, rhodium) and can be performed under various conditions. nih.gov Stereoselectivity can be achieved, which is crucial for more complex, substituted piperidines. nih.gov

Intramolecular Cyclization : Piperidine rings can be formed by the cyclization of acyclic precursors. nih.gov Methods like reductive amination of δ-ketoamines or the cyclization of haloamines are well-established routes. nih.gov

Ring Expansion : In some cases, piperidines can be synthesized through the ring expansion of smaller heterocyclic rings, such as pyrrolidines. researchgate.net

Once the piperidine ring is formed, further modifications can be introduced. For instance, the amine at the 4-position can be generated by reduction of a corresponding azide (B81097) or nitro group, or via a Gabriel synthesis.

The introduction of fluorine into bioactive molecules is a widely used strategy in medicinal chemistry to modulate properties such as metabolic stability, lipophilicity, and binding affinity. nih.govnih.govacs.orgnih.gov For 4-fluoro-N-(piperidin-4-yl)benzamide, the fluorine atom is on the benzamide (B126) portion of the molecule.

The most straightforward synthetic approach is to begin with a commercially available, pre-fluorinated starting material, namely 4-fluorobenzoic acid . This approach avoids the need for a separate fluorination step, which can sometimes require harsh conditions or specialized reagents.

However, for the synthesis of other fluorinated benzamide analogs, several fluorination strategies can be employed:

Nucleophilic Aromatic Substitution (SNAr) : This involves reacting an aromatic ring that has a good leaving group (e.g., -NO2, -Cl) and is activated by an electron-withdrawing group with a fluoride (B91410) source, such as potassium fluoride (KF).

Electrophilic Fluorination : Reagents like N-fluorobenzenesulfonimide (NFSI) can be used to install a fluorine atom onto an electron-rich aromatic ring. researchgate.net

Balz-Schiemann Reaction : This classic method involves the thermal decomposition of a diazonium tetrafluoroborate (B81430) salt, which is typically prepared from an aniline (B41778) precursor.

The incorporation of fluorine can significantly influence the molecule's chemical and biological characteristics. nih.govnih.gov

Strategies for N-Substitution and Ring Functionalization of the Piperidine

The secondary amine of the piperidine ring in 4-fluoro-N-(piperidin-4-yl)benzamide is a prime handle for chemical modification to generate a library of derivatives. nih.gov Such modifications are often pursued to alter the compound's physicochemical properties, such as solubility, or to explore interactions with biological targets.

Common derivatization strategies include:

N-Alkylation : The piperidine nitrogen can be alkylated using alkyl halides or via reductive amination with aldehydes or ketones. uj.edu.pluj.edu.pl For example, N-benzylation can be achieved by reacting the parent compound with benzyl (B1604629) bromide in the presence of a base. uj.edu.pl

N-Acylation : Reaction with acyl chlorides or carboxylic acids (using coupling reagents) yields N-acyl derivatives.

N-Arylation : Coupling reactions, such as the Buchwald-Hartwig amination, can be used to attach aryl groups to the piperidine nitrogen.

Urea and Carbamate (B1207046) Formation : Reaction with isocyanates or chloroformates can introduce urea or carbamate functionalities, respectively. google.com

Synthesis of Radiolabeled Analogs for Research Applications

Radiolabeled compounds are indispensable tools for non-invasive imaging techniques like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT). mdpi.comnih.gov These techniques allow for the visualization and quantification of biological processes in vivo. The synthesis of radiolabeled analogs of 4-fluoro-N-(piperidin-4-yl)benzamide, typically involving the incorporation of a positron-emitting radionuclide like Fluorine-18 (B77423) (18F) or Carbon-11 (11C), is crucial for their use as PET radiotracers. mdanderson.orgfrontiersin.org

The short half-life of these isotopes (18F: ~110 minutes; 11C: ~20 minutes) necessitates rapid and efficient radiosynthetic methods. frontiersin.org Key strategies for radiolabeling include:

Late-Stage Radiofluorination : Introducing the 18F-label in the final or penultimate step of the synthesis is highly desirable. This is often achieved via nucleophilic substitution using [18F]fluoride. A suitable precursor molecule is required, which contains a good leaving group at the desired position. nih.gov

Aromatic Nucleophilic Substitution : An electron-deficient aromatic ring bearing a leaving group such as a nitro group (-NO2) or a trialkylammonium salt can be displaced by [18F]fluoride.

Radiofluorodestannylation : Arylstannane precursors (e.g., trimethylstannyl derivatives) can be converted to their 18F-labeled counterparts, a method that has been successfully automated for the production of PET probes. nih.gov

18F-Labeled Prosthetic Groups : An alternative approach involves preparing a small, 18F-labeled building block (a prosthetic group), which is then coupled to the larger molecule. rsc.org This can be advantageous when direct fluorination is challenging.

11C-Labeling : Carbon-11 can be introduced using versatile precursors like [11C]CO2 or [11C]CH3I. frontiersin.org For instance, the piperidine nitrogen could be methylated using [11C]CH3I, or a [11C]carbonyl group could be introduced to form a urea or amide.

The development of these radiolabeled analogs is critical for preclinical and clinical research, enabling studies of drug distribution, target engagement, and pharmacokinetics in living subjects. mdpi.comnih.gov

Elucidation of Molecular Interactions and Pharmacological Mechanisms

Structure-Activity Relationship (SAR) Studies of 4-fluoro-N-(piperidin-4-yl)benzamide Analogs

Structure-activity relationship (SAR) studies are crucial in medicinal chemistry for optimizing the pharmacological profile of a lead compound. For 4-fluoro-N-(piperidin-4-yl)benzamide and its analogs, these studies have provided valuable insights into how specific structural modifications influence their biological activity.

The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry to modulate various properties. The high electronegativity of fluorine can lead to strong, polarized carbon-fluorine bonds that are often resistant to metabolic degradation, thereby enhancing stability. nih.gov This substitution can also influence binding interactions with protein targets and alter physicochemical properties. nih.gov

In the context of benzamide (B126) derivatives, fluorine substitution has been shown to be a critical determinant of biological activity. For instance, in a series of 2-phenoxybenzamides, the presence of a 4-fluorophenoxy substituent was found to have an advantageous effect on antiplasmodial activity. semanticscholar.org Substitution of this moiety with a hydrogen atom resulted in only moderate activity. semanticscholar.org Similarly, studies on benzamide and thiobenzamide (B147508) crystals have shown that fluorine substitution can suppress disorder in the crystal lattice, which can be indicative of increased stability. researchgate.net

Furthermore, research on fluoroanisoles has demonstrated that varying degrees of fluorination have a significant impact on physicochemical and pharmacokinetic properties. nih.gov For example, trifluoromethyl substitution generally increases lipophilicity. nih.gov The electron-withdrawing nature of fluorine also affects the acidity of nearby functional groups, which can influence how a molecule interacts with its biological target.

The piperidine (B6355638) ring is a common scaffold in many pharmaceuticals and its substitution pattern plays a pivotal role in determining the pharmacological properties of 4-fluoro-N-(piperidin-4-yl)benzamide analogs. mdpi.com Modifications at the 1-position of the piperidine ring have been extensively explored to modulate receptor affinity and selectivity.

For example, in a series of 4-amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamides, introducing a polar substituent at the 1-position of the piperidine ring was a key strategy. nih.gov Specifically, benzoyl, phenylsulfonyl, and benzylsulfonyl derivatives were synthesized and evaluated for their effects on gastrointestinal motility, with one analog, 4-amino-N-[1-[3-(benzylsulfonyl)propyl]piperidin-4-ylmethyl]-5-chloro-2-methoxybenzamide, emerging as a selective 5-HT4 receptor agonist. nih.gov

Another study on 4-methoxy-3-(piperidin-4-yl)oxy benzamides explored the structure-activity relationship around the 3-piperidine substituent. nih.gov This work led to the identification of ML352, a potent and selective inhibitor of the presynaptic choline (B1196258) transporter (CHT). nih.gov Furthermore, research on dopamine (B1211576) D4 receptor antagonists based on a 4,4-difluoropiperidine (B1302736) scaffold highlighted the importance of substituents on the piperidine ring for achieving high binding affinity and desirable CNS drug-like properties. chemrxiv.org

The benzamide moiety itself is a versatile pharmacophore, and its modification can lead to significant changes in biological activity. Alterations to the benzamide portion of 4-fluoro-N-(piperidin-4-yl)benzamide analogs have been investigated to enhance potency and selectivity for various targets.

For instance, modifications to the benzoyl moiety of indoline (B122111) and 1,2-benzisoxazole-based 5-HT1F receptor agonists were explored to improve selectivity. In another study, a series of novel benzamide derivatives were designed and synthesized as activators of hypoxia-inducible factor 1 (HIF-1) pathways, demonstrating the potential for this class of compounds in antitumor applications. nih.gov

The substitution pattern on the phenyl ring of the benzamide is also critical. Structure-activity relationship studies have shown that the presence of a chlorine or hydroxyl group at the para-position of the phenyl ring can significantly enhance antitumor activity. researchgate.net Furthermore, the combination of a benzamide structure with other pharmacophores, such as sulfonamides, has been shown to yield potent inhibitors of enzymes like carbonic anhydrase and acetylcholinesterase. nih.gov

Identification and Characterization of Molecular Targets

Identifying the molecular targets of a compound is a fundamental step in understanding its mechanism of action. For 4-fluoro-N-(piperidin-4-yl)benzamide and its analogs, various studies have been conducted to determine their receptor binding profiles and selectivity.

Radioligand binding assays are a common method used to determine the affinity of a compound for various receptors. These assays have been instrumental in characterizing the pharmacological profile of 4-fluoro-N-(piperidin-4-yl)benzamide analogs.

For example, a study on novel bivalent 5-HT2A receptor antagonists, derived from a structure related to 4-fluoro-N-(piperidin-4-yl)benzamide, utilized radioligand binding assays to assess their affinity and selectivity for 5-HT2A, 5-HT2B, and 5-HT2C receptors. nih.gov These assays revealed that the synthesized ligands displayed nanomolar affinity for the 5-HT2A receptor. nih.gov

Similarly, research on 1-aryl-4-[1-tetralin)alkyl]piperazines, which share structural similarities with the core of 4-fluoro-N-(piperidin-4-yl)benzamide, employed radioreceptor binding assays to evaluate their activity at dopamine, serotonin (B10506), adrenergic, and sigma receptors. nih.gov This comprehensive profiling is essential for understanding the potential therapeutic applications and off-target effects of these compounds.

Serotonin receptors are a major family of G protein-coupled receptors that are implicated in a wide range of physiological and pathological processes. Analogs of 4-fluoro-N-(piperidin-4-yl)benzamide have shown significant interactions with several serotonin receptor subtypes.

5-HT1A Receptor: Many arylpiperazine derivatives, a class that includes analogs of 4-fluoro-N-(piperidin-4-yl)benzamide, exhibit high affinity for the 5-HT1A receptor. bg.ac.rs For instance, certain 1-aryl-4-[1-tetralin)alkyl]piperazines have demonstrated very low IC50 values (0.3 nM) for 5-HT1A receptors, indicating high affinity. nih.gov A study on dual 5-HT1A and 5-HT7 receptor ligands also highlighted a lead compound with very high affinity for the 5-HT1A receptor (Ki = 1.1 nM). nih.gov

5-HT2A Receptor: The 5-HT2A receptor is another important target for this class of compounds. In a study of bivalent ligands, derivatives of a potent 5-HT2A antagonist retained nanomolar affinity for this receptor. nih.gov The selectivity over other 5-HT receptor subtypes, such as 5-HT2B and 5-HT2C, is a key aspect of their pharmacological profile. nih.gov

5-HT7 Receptor: The 5-HT7 receptor has also been identified as a target for analogs of 4-fluoro-N-(piperidin-4-yl)benzamide. Research into dual 5-HT1A and 5-HT7 receptor ligands has led to the identification of compounds with low nanomolar affinity for the 5-HT7 receptor. nih.gov For example, one compound showed a 25-fold increase in potency at the 5-HT7 receptor (Ki = 4.8 nM) after a specific structural modification. nih.gov

Binding Affinity Data for Selected Analogs at Serotonin Receptors

| Compound/Analog Class | 5-HT1A Ki (nM) | 5-HT2A Ki (nM) | 5-HT7 Ki (nM) |

| Bivalent 5-HT2A Antagonist Derivatives | - | Nanomolar Affinity | - |

| 1-Aryl-4-[1-tetralin)alkyl]piperazines | 0.3 (IC50) | - | - |

| SYA16263 | 1.1 | 50 | 90 |

| Compound 7 (SYA16263 analog) | 47.3 | - | 4.8 |

| Compound 21 (SYA16263 analog) | 0.74 | - | 8.4 |

Receptor Binding and Selectivity Profiling

Dopamine Receptor Interactions (e.g., D2, D3)

Research specifically investigating the binding affinity and functional activity of 4-fluoro-N-(piperidin-4-yl)benzamide at dopamine D2 and D3 receptors is not available in the current body of scientific literature. While the benzamide and piperidine moieties are present in various known dopamine receptor ligands, dedicated studies to characterize the interaction of this specific compound have not been published. nih.govchemrxiv.orgnih.govresearchgate.netelifesciences.org

Table 1: Dopamine Receptor Binding Affinity of 4-fluoro-N-(piperidin-4-yl)benzamide

| Receptor Subtype | Binding Affinity (Ki) | Assay Method | Source |

|---|---|---|---|

| Dopamine D2 | Data not available | Data not available | N/A |

| Dopamine D3 | Data not available | Data not available | N/A |

Sigma Receptor Binding (e.g., σ1, σ2)

There is no published data detailing the binding profile of 4-fluoro-N-(piperidin-4-yl)benzamide at the sigma-1 (σ1) and sigma-2 (σ2) receptor subtypes. nih.govnih.govresearchgate.netsigmaaldrich.com Although structurally related N-acylpiperidines have been explored as sigma receptor ligands, the specific affinity and selectivity of 4-fluoro-N-(piperidin-4-yl)benzamide for these receptors remain uncharacterized in peer-reviewed studies.

Table 2: Sigma Receptor Binding Affinity of 4-fluoro-N-(piperidin-4-yl)benzamide

| Receptor Subtype | Binding Affinity (Ki) | Assay Method | Source |

|---|---|---|---|

| Sigma σ1 | Data not available | Data not available | N/A |

| Sigma σ2 | Data not available | Data not available | N/A |

Cannabinoid Receptor (CB1) Interactions

A thorough search of scientific databases reveals no studies that have assessed the interaction between 4-fluoro-N-(piperidin-4-yl)benzamide and the cannabinoid receptor 1 (CB1). nih.govfrontiersin.orgplos.orgresearchgate.net Consequently, its potential as an agonist, antagonist, or allosteric modulator at this receptor is currently unknown.

Table 3: Cannabinoid Receptor (CB1) Interaction of 4-fluoro-N-(piperidin-4-yl)benzamide

| Interaction Type | Binding Affinity (Ki / Kd) | Functional Activity (EC50 / IC50) | Source |

|---|---|---|---|

| Binding/Functional Activity | Data not available | Data not available | N/A |

Metabotropic Glutamate (B1630785) Receptor 1 (mGluR1)

The pharmacological activity of 4-fluoro-N-(piperidin-4-yl)benzamide at the metabotropic glutamate receptor 1 (mGluR1) has not been documented in the scientific literature. nih.govnih.gov No research has been published evaluating its potential orthosteric or allosteric modulatory effects on mGluR1.

Table 4: Metabotropic Glutamate Receptor 1 (mGluR1) Interaction of 4-fluoro-N-(piperidin-4-yl)benzamide

| Interaction Type | Binding Affinity (Ki / Kd) | Functional Activity (EC50 / IC50) | Source |

|---|---|---|---|

| Allosteric/Orthosteric Modulation | Data not available | Data not available | N/A |

Trace Amine Associated Receptor 1 (TAAR1)

Currently, there are no available scientific studies that have investigated the interaction of 4-fluoro-N-(piperidin-4-yl)benzamide with the Trace Amine Associated Receptor 1 (TAAR1). nih.govunits.itnih.govmdpi.com Its potential to act as a ligand at this receptor has not been determined.

Table 5: Trace Amine Associated Receptor 1 (TAAR1) Interaction of 4-fluoro-N-(piperidin-4-yl)benzamide

| Interaction Type | Binding Affinity (Ki / Kd) | Functional Activity (EC50 / IC50) | Source |

|---|---|---|---|

| Agonist/Antagonist Activity | Data not available | Data not available | N/A |

Enzyme Inhibition Studies

An exhaustive literature review did not yield any studies focused on the enzyme inhibition properties of 4-fluoro-N-(piperidin-4-yl)benzamide.

Molecular Mechanism of Action at the Cellular and Sub-cellular Level

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) signaling pathway is a critical regulator of cell proliferation, growth, and survival. researchgate.net Its constitutive activation is a hallmark of many cancers, making it an attractive therapeutic target. nih.gov The PI3K/Akt/mTOR pathway integrates signals from various growth factors and cellular stresses to control essential cellular processes. mdpi.com Dysregulation of this pathway can lead to uncontrolled cell growth and resistance to cancer therapies. nih.gov

Derivatives of 4-fluoro-N-(piperidin-4-yl)benzamide have been investigated for their effects on this pathway. For instance, a series of 7-azaindazole derivatives were designed as potent PI3K/mTOR dual inhibitors. One compound, FD274, demonstrated excellent dual inhibitory activity against PI3Kα/β/γ/δ and mTOR, with IC50 values in the nanomolar range. researchgate.netnih.gov This compound exhibited significant anti-proliferative effects in acute myeloid leukemia (AML) cell lines. researchgate.netnih.gov

The Hedgehog (Hh) signaling pathway plays a crucial role in embryonic development and tissue homeostasis. stanford.edu Aberrant activation of this pathway has been implicated in the development and progression of various cancers, including basal cell carcinoma and medulloblastoma. stanford.eduuconn.edu Consequently, inhibitors of the Hh pathway are being actively pursued as cancer chemotherapeutics. uconn.edu A series of fluorine-containing 4-(2-pyrimidinylamino)benzamide analogues were designed and synthesized as Hh signaling inhibitors. nih.gov Many of these compounds showed potent inhibitory activities in a luciferase reporter assay, with one compound exhibiting an IC50 of 0.050 nM. nih.gov

The Hypoxia-Inducible Factor-1α (HIF-1α) pathway is a critical regulator of cellular responses to low oxygen levels (hypoxia). nih.gov Elevated levels of HIF-1α are observed in numerous cancers and are associated with tumor growth, metastasis, and resistance to therapy. nih.gov A series of novel N-(piperidin-4-yl)benzamide derivatives were synthesized and evaluated as activators of the HIF-1α pathway. nih.gov Certain compounds in this series induced the expression of HIF-1α protein and its downstream target gene p21. nih.gov

The table below details the modulation of key signaling pathways by benzamide derivatives.

| Compound/Derivative Series | Signaling Pathway | Effect | Cellular Context |

| 7-azaindazole derivatives (e.g., FD274) | PI3K/AKT/MTOR | Dual Inhibition | Acute Myeloid Leukemia |

| 4-(2-pyrimidinylamino)benzamide analogues | Hedgehog (Hh) | Inhibition | Cancer |

| N-(piperidin-4-yl)benzamide derivatives | HIF-1α | Activation | Cancer |

Benzamide derivatives have been shown to induce critical cellular processes such as cell cycle arrest and apoptosis in cancer cells. These processes are fundamental to preventing uncontrolled cell proliferation.

In one study, novel N-(piperidin-4-yl)benzamide derivatives were found to inhibit the expression of cyclin B1 and phosphorylated retinoblastoma protein (p-Rb), while enhancing the expression of p21, p53, Rb, and phospho-adenosine monophosphate-activated protein kinase (p-AMPK). researchgate.net This modulation of key cell cycle regulatory proteins leads to cell cycle arrest.

Furthermore, certain benzamide derivatives have been shown to induce apoptosis, or programmed cell death. For example, N-(piperidin-4-yl)benzamide derivatives upregulated the expression of cleaved caspase-3, a key executioner of apoptosis, thereby promoting tumor cell death. nih.gov Similarly, a novel imidazo-benzamide derivative was found to induce apoptosis in human lung adenocarcinoma cells by modulating the apoptotic marker caspase-3. nih.gov The induction of apoptosis was confirmed by observing condensed chromatin and fragmented DNA in treated cells. nih.gov

Other studies have demonstrated that ciprofloxacin (B1669076) derivatives containing a piperazinyl benzamide moiety can cause cell cycle arrest at the G2/M phase and induce apoptosis. nih.gov These derivatives led to the overexpression of the pro-apoptotic protein Bax and decreased expression of the anti-apoptotic protein bcl2. nih.gov

The following table summarizes the effects of benzamide derivatives on key cellular processes.

| Compound/Derivative Series | Cellular Process | Key Molecular Effects | Cell Line(s) |

| N-(piperidin-4-yl)benzamide derivatives | Cell Cycle Arrest | Inhibition of cyclin B1, p-Rb; Enhanced expression of p21, p53, Rb, p-AMPK | HepG2 |

| N-(piperidin-4-yl)benzamide derivatives | Apoptosis | Upregulation of cleaved caspase-3 | HepG2 |

| Imidazo-benzamide derivative | Apoptosis | Modulation of caspase-3 | A549 (Lung Cancer) |

| 7-(4-(N-substituted carbamoylmethyl) piperazin-1-yl) Ciprofloxacin-derivative | Cell Cycle Arrest (G2/M) & Apoptosis | Overexpression of p53, Bax; Decreased expression of p21, bcl2 | HCT 116 (Colorectal), A549 (Lung) |

Computational and Structural Biology Investigations

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is instrumental in drug discovery for predicting the binding mode and affinity of a small molecule ligand to a protein target.

Furthermore, research on fluorinated 3-benzylamino benzamides as Cholesteryl Ester Transfer Protein (CETP) inhibitors has shown that hydrophobic interactions play a significant role in the formation of the ligand-protein complex. These studies also revealed that the position of the fluorine atom on the benzamide (B126) ring can influence the binding affinity. For example, meta-fluorinated derivatives were found to have higher activity compared to ortho- or para-fluorinated analogs, suggesting that the electronic and steric properties imparted by the fluorine atom are critical for optimal binding.

In a broader context, docking studies of various benzamide derivatives against different targets, such as DNA gyrase and cyclooxygenase-2 (COX-2), consistently show that the benzamide core forms essential hydrogen bonds and hydrophobic interactions with active site residues. The amide linkage often acts as a hydrogen bond donor and acceptor, while the phenyl ring engages in pi-stacking or hydrophobic interactions.

Based on these analogous studies, it can be inferred that in a hypothetical docking of 4-fluoro-N-(piperidin-4-yl)benzamide, the piperidine (B6355638) ring would likely anchor the molecule in the binding pocket, while the fluorobenzamide moiety would engage in specific hydrogen bonding and hydrophobic interactions. The fluorine atom's position would be critical in modulating the electronic landscape of the phenyl ring, thereby influencing its interactions with the target protein.

Table 1: Inferred Key Interactions for 4-fluoro-N-(piperidin-4-yl)benzamide Based on Analogous Docking Studies

| Molecular Moiety | Probable Interaction Type | Potential Interacting Residues (Examples) |

| Fluorophenyl Ring | Hydrophobic, π-π stacking | Phenylalanine, Tyrosine, Tryptophan |

| Amide Linker | Hydrogen bonding | Serine, Threonine, Asparagine, Glutamine |

| Piperidine Ring | Hydrophobic, van der Waals | Leucine, Isoleucine, Valine, Alanine |

| Piperidine Nitrogen | Hydrogen bonding, ionic | Aspartic Acid, Glutamic Acid |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations provide a detailed view of the conformational changes and binding dynamics of a ligand-receptor complex over time. These simulations can reveal the stability of binding modes predicted by docking and highlight the role of solvent molecules.

Specific MD simulation data for 4-fluoro-N-(piperidin-4-yl)benzamide is not available. However, MD simulations of other benzamide derivatives have provided valuable information. For example, simulations of benzimidazole (B57391) derivatives have been used to understand the binding mechanism of potent inhibitors into the active site of human dipeptidyl peptidase III (DPP III). These studies have shown the importance of imidazolinyl and phenyl groups in the binding mechanism.

In another study, MD simulations were performed on a series of N-substituted piperidine analogs to investigate their potential as anti-Alzheimer's agents. These simulations, conducted on the homologous protein of human GABA transporter 1 (GAT-1), demonstrated perfect interactions of the lead compound within the active binding site, confirming the stability of the docked conformation.

For 4-fluoro-N-(piperidin-4-yl)benzamide, it is anticipated that MD simulations would reveal the conformational flexibility of the piperidine ring, which typically adopts a chair conformation. The simulation would also likely show stable hydrogen bonding between the amide group and the receptor, as well as persistent hydrophobic interactions involving the fluorophenyl ring. The dynamics of water molecules in and around the binding site would also be a key output, potentially revealing their role in mediating ligand-receptor interactions.

Table 2: Predicted MD Simulation Parameters and Outcomes for a 4-fluoro-N-(piperidin-4-yl)benzamide-Receptor Complex

| Parameter | Predicted Outcome |

| RMSD of Ligand | Low fluctuation, indicating stable binding |

| RMSF of Protein Residues | Higher fluctuation in loop regions, lower in the binding site |

| Hydrogen Bond Occupancy | High occupancy for key amide-residue interactions |

| Water Dynamics | Structured water molecules mediating interactions |

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure Analysis

Quantum chemical calculations, such as Density Functional Theory (DFT), are used to investigate the electronic properties of molecules, including their geometry, charge distribution, and orbital energies. These properties are crucial for understanding a molecule's reactivity and its interaction with biological targets.

While a dedicated DFT study on 4-fluoro-N-(piperidin-4-yl)benzamide is not published, research on the closely related compound, 4-fluoro-N-(1,3-dioxoisoindolin-2-yl)benzamide, provides relevant insights. In this study, DFT calculations were performed to explore the molecular structure and analyze experimental findings. The calculations helped in understanding the electronic states and molecular properties of the compound.

DFT studies on other piperidine derivatives have also been conducted to analyze frontier molecular orbitals (HOMO-LUMO) and map the molecular electrostatic potential (MEP) to identify reactive sites. For instance, a DFT study on a piperidine derivative reported a HOMO-LUMO energy gap of 4.2140 eV, which is indicative of the molecule's chemical reactivity and kinetic stability.

For 4-fluoro-N-(piperidin-4-yl)benzamide, DFT calculations would likely reveal a significant dipole moment due to the presence of the fluorine and oxygen atoms. The MEP map would be expected to show negative potential around the fluorine and carbonyl oxygen atoms, indicating these as sites for electrophilic attack or hydrogen bond acceptance. The HOMO and LUMO distributions would provide insights into the molecule's electron-donating and accepting capabilities, which are important for charge-transfer interactions with a receptor.

Table 3: Predicted Electronic Properties of 4-fluoro-N-(piperidin-4-yl)benzamide from Analogous DFT Studies

| Property | Predicted Characteristic |

| HOMO-LUMO Gap | Moderate, suggesting good stability and reactivity |

| Dipole Moment | Significant, due to electronegative atoms |

| Molecular Electrostatic Potential | Negative regions around fluorine and carbonyl oxygen |

| Mulliken Charges | Partial negative charges on F, O, and N atoms |

3D-Quantitative Structure-Activity Relationship (3D-QSAR) Modeling

3D-QSAR is a computational technique that correlates the biological activity of a set of compounds with their 3D physicochemical properties. This method is used to build predictive models that can guide the design of new, more potent molecules.

Although a 3D-QSAR study specifically for a series including 4-fluoro-N-(piperidin-4-yl)benzamide has not been reported, studies on related compound classes are informative. For example, 3D-QSAR studies on a series of N-substituted benzimidazole derived carboxamides have been conducted to explore the molecular properties that have the highest influence on their antioxidative activity.

Another study on a series of substituted pyrazinopyridoindoles and related compounds, including piperidines, led to the development of a 3D-QSAR model with several biophoric sites, including H-acceptor, H-donor, hydrophobic, and steric features. This model was able to reasonably predict the activity of a test set of compounds.

A 3D-QSAR model for a series of analogs of 4-fluoro-N-(piperidin-4-yl)benzamide would likely highlight the importance of the steric and electrostatic fields around the fluorophenyl ring and the piperidine substituent. The model would probably indicate that bulky substituents on the piperidine nitrogen could be detrimental or beneficial depending on the topology of the target's binding site. The electrostatic map would likely show that an electronegative potential near the fluorine atom is favorable for activity.

Table 4: Hypothetical 3D-QSAR Model Contributions for a Series of 4-fluoro-N-(piperidin-4-yl)benzamide Analogs

| Field | Favorable Contribution Location | Unfavorable Contribution Location |

| Steric | Around the piperidine ring (depending on target) | Bulky groups clashing with the binding pocket |

| Electrostatic | Negative potential near the fluorine atom | Positive potential in regions requiring H-bond acceptance |

| Hydrophobic | Around the phenyl ring | Hydrophilic groups in a hydrophobic pocket |

X-ray Crystallography of Ligand-Receptor Complexes

X-ray crystallography is an experimental technique that provides a high-resolution 3D structure of a molecule, including its bond lengths, bond angles, and conformation. When a ligand is co-crystallized with its protein target, it provides a detailed picture of the binding interactions.

There are no published crystal structures of 4-fluoro-N-(piperidin-4-yl)benzamide, either as a standalone molecule or in a complex with a receptor. However, the crystal structure of a related compound, 4-fluoro-N-(1,3-dioxoisoindolin-2-yl)benzamide, has been determined. This compound crystallizes in the monoclinic space group P21/n. The crystal structure revealed a three-dimensional framework formed by N-H···O and O-H···O hydrogen bonds.

The crystal structures of other N-substituted benzamides have also been reported, showing similar patterns of intermolecular hydrogen bonding. For instance, the crystal structure of N-[(1-Benzoylpiperidin-4-Yl)methyl]benzamide has been elucidated, providing insights into the conformational preferences of the N-benzoylpiperidine moiety.

Table 5: Predicted Crystallographic Data for 4-fluoro-N-(piperidin-4-yl)benzamide Based on Analogs

| Parameter | Predicted Value/Characteristic |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P21/c or similar centrosymmetric group |

| Key Intermolecular Interactions | N-H···O hydrogen bonds, C-H···π interactions |

| Piperidine Conformation | Chair |

| Dihedral Angle (Phenyl-Amide) | Twisted conformation |

Preclinical Pharmacological Characterization in Research Models

In Vitro Cell-Based Assays

Comprehensive data from in vitro cell-based assays for 4-fluoro-N-(piperidin-4-yl)benzamide, including its effects on cell proliferation, receptor interaction, and cellular signaling pathways, are not currently detailed in published research. Studies on analogous compounds provide a framework for the types of assays in which this compound would likely be evaluated.

Proliferation and Viability Assays (e.g., HepG2 cells)

While the direct impact of 4-fluoro-N-(piperidin-4-yl)benzamide on the proliferation and viability of cancer cell lines such as HepG2 has not been specifically reported, research on structurally similar N-(piperidin-4-yl)benzamide derivatives has shown significant anti-proliferative activity. For instance, certain derivatives have demonstrated potent inhibitory effects on HepG2 human liver cancer cells, with IC50 values in the micromolar range. These studies suggest that the N-(piperidin-4-yl)benzamide scaffold is a promising pharmacophore for the development of novel anti-cancer agents. The evaluation of 4-fluoro-N-(piperidin-4-yl)benzamide in such assays would be a critical step in determining its potential as a cytotoxic agent.

Functional Assays for Receptor Activation or Inhibition

There is no specific information available regarding the functional activity of 4-fluoro-N-(piperidin-4-yl)benzamide in receptor activation or inhibition assays. The broader family of benzamides is known to interact with a wide range of receptors, including dopamine (B1211576), serotonin (B10506), and opioid receptors, depending on the specific substitutions on the benzamide (B126) and piperidine (B6355638) rings. For example, certain N-(piperidin-4-yl)benzamide derivatives have been developed as potent delta opioid receptor agonists. Determining the receptor binding profile of 4-fluoro-N-(piperidin-4-yl)benzamide would be essential to understanding its mechanism of action and potential therapeutic targets.

Reporter Gene Assays

No studies utilizing reporter gene assays to investigate the effects of 4-fluoro-N-(piperidin-4-yl)benzamide on gene expression have been identified in the public domain. Reporter gene assays are a valuable tool for elucidating the signaling pathways modulated by a compound. Given the observed effects of related compounds on cell cycle and apoptosis, it is plausible that 4-fluoro-N-(piperidin-4-yl)benzamide could influence the expression of genes involved in these processes.

Western Blot Analysis for Protein Expression and Phosphorylation

Specific data from Western blot analyses to determine the effect of 4-fluoro-N-(piperidin-4-yl)benzamide on protein expression and phosphorylation are not available. However, for other N-(piperidin-4-yl)benzamide derivatives, Western blot analysis has been instrumental in elucidating their mechanisms of action. For example, a related compound was shown to inhibit the expression of cyclin B1 and phosphorylated retinoblastoma protein (p-Rb), while increasing the expression of p21, p53, Rb, and phosphorylated AMP-activated protein kinase (p-AMPK) in HepG2 cells. Such analyses would be crucial for characterizing the molecular effects of 4-fluoro-N-(piperidin-4-yl)benzamide.

Flow Cytometry for Cell Cycle Analysis

There are no published results from flow cytometry analyses to assess the impact of 4-fluoro-N-(piperidin-4-yl)benzamide on the cell cycle of treated cells. Studies on analogous compounds have utilized flow cytometry to demonstrate cell cycle arrest, a common mechanism of action for anti-cancer agents. For instance, a derivative of N-(piperidin-4-yl)benzamide was observed to induce cell cycle arrest in HepG2 cells. This type of analysis would be necessary to determine if 4-fluoro-N-(piperidin-4-yl)benzamide shares this property.

In Vivo Pharmacodynamic Studies in Relevant Preclinical Models

Information regarding in vivo pharmacodynamic studies of 4-fluoro-N-(piperidin-4-yl)benzamide in preclinical models is not available in the scientific literature. Such studies are critical for understanding the physiological effects of a compound in a living organism and for establishing a link between drug exposure and the observed pharmacological response. For other compounds within this chemical class, in vivo studies have demonstrated activities such as anti-nociceptive effects in rodent models. The in vivo pharmacodynamic profile of 4-fluoro-N-(piperidin-4-yl)benzamide remains to be determined.

Assessment of Target Engagement and Downstream Effects

No published studies were identified that investigated the specific molecular target or binding characteristics of 4-fluoro-N-(piperidin-4-yl)benzamide. Consequently, there is no available data on its downstream effects, such as the modulation of signaling pathways or changes in the expression of relevant biomarkers.

Efficacy Studies in Animal Models of Disease (e.g., arthritis, skin inflammation)

A review of available literature yielded no studies on the efficacy of 4-fluoro-N-(piperidin-4-yl)benzamide in animal models of arthritis, such as collagen-induced arthritis in rodents, or in models of skin inflammation, like psoriasis or atopic dermatitis models. Therefore, no data tables or detailed research findings on its potential therapeutic effects in these disease models can be provided.

While research exists on various derivatives of N-(piperidin-4-yl)benzamide and other fluorinated benzamide compounds, the specific preclinical pharmacological data for 4-fluoro-N-(piperidin-4-yl)benzamide, as per the requested outline, is not present in the accessible scientific literature.

Advanced Analytical Techniques in Research

Chromatographic Methods for Compound Analysis in Biological Matrices (e.g., UPLC-MS/MS)

Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is a cornerstone technique for the quantitative analysis of "4-fluoro-N-(piperidin-4-yl)benzamide" in biological matrices such as plasma, serum, and tissue homogenates. bioanalysis-zone.comnih.govnih.gov This method offers high sensitivity, selectivity, and throughput, which are critical for pharmacokinetic and metabolic studies. researchgate.netresearchgate.net

The analytical process typically begins with sample preparation to isolate the analyte from complex matrix components like proteins and lipids that can interfere with analysis. nih.gov Common techniques include protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE). researchgate.net For "4-fluoro-N-(piperidin-4-yl)benzamide," a solid-phase extraction procedure using a C18 cartridge would be a suitable approach for extracting the compound from plasma.

Once extracted, the sample is injected into the UPLC system. The separation of "4-fluoro-N-(piperidin-4-yl)benzamide" from endogenous components and any potential metabolites is achieved on a reverse-phase column, such as a C18 column. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile (B52724) or methanol) is employed to ensure sharp chromatographic peaks and good resolution.

Following chromatographic separation, the analyte enters the mass spectrometer. Tandem mass spectrometry (MS/MS) is typically performed using a triple quadrupole instrument operating in Multiple Reaction Monitoring (MRM) mode. nih.govresearchgate.net In this mode, the first quadrupole selects the protonated molecular ion ([M+H]⁺) of "4-fluoro-N-(piperidin-4-yl)benzamide," which then undergoes collision-induced dissociation in the second quadrupole. The third quadrupole monitors for specific product ions. This process ensures high selectivity and sensitivity for quantification.

A summary of a hypothetical UPLC-MS/MS method for the analysis of "4-fluoro-N-(piperidin-4-yl)benzamide" is presented in the table below.

| Parameter | Condition |

| Sample Preparation | Solid-Phase Extraction (SPE) with C18 cartridges |

| Chromatography | UPLC with a C18 column (e.g., 2.1 x 50 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MS/MS Transition | Precursor Ion (m/z) → Product Ion (m/z) |

Spectroscopic Techniques for Structural Elucidation of Research Samples and Metabolites (e.g., NMR, IR, MS)

Spectroscopic techniques are fundamental for the unequivocal structural confirmation of newly synthesized "4-fluoro-N-(piperidin-4-yl)benzamide" and for the identification of its metabolites. researchgate.netresearchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) each provide unique and complementary information about the molecule's structure. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. nih.gov For "4-fluoro-N-(piperidin-4-yl)benzamide," ¹H NMR and ¹³C NMR spectra would be essential. The ¹H NMR spectrum would show distinct signals for the aromatic protons on the fluorobenzoyl group and the aliphatic protons of the piperidine (B6355638) ring. The coupling patterns and chemical shifts of these signals would confirm their connectivity. The ¹³C NMR spectrum would show the expected number of carbon signals, with the chemical shifts indicating the type of carbon atom (e.g., aromatic, aliphatic, carbonyl). The large ¹⁹F-¹³C coupling constants can also aid in the assignment of the fluorinated aromatic ring carbons. jeol.com

Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of "4-fluoro-N-(piperidin-4-yl)benzamide" would exhibit characteristic absorption bands. A strong absorption band around 1640 cm⁻¹ would correspond to the C=O stretching of the amide group. The N-H stretching of the amide would appear as a band around 3300 cm⁻¹. The C-F bond of the fluorophenyl group would show a characteristic absorption in the 1100-1250 cm⁻¹ region.

Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of the compound. nih.gov High-resolution mass spectrometry (HRMS) can determine the elemental composition of the molecule with high accuracy. The mass spectrum of "4-fluoro-N-(piperidin-4-yl)benzamide" would show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would be consistent with the cleavage of the amide bond and fragmentation of the piperidine ring.

The table below summarizes the expected spectroscopic data for "4-fluoro-N-(piperidin-4-yl)benzamide."

| Technique | Expected Data |

| ¹H NMR | Signals for aromatic protons (fluorobenzoyl group) and aliphatic protons (piperidine ring) with characteristic chemical shifts and coupling patterns. |

| ¹³C NMR | Resonances for aromatic, aliphatic, and carbonyl carbons. |

| IR (cm⁻¹) | ~3300 (N-H stretch), ~1640 (C=O stretch, amide), ~1100-1250 (C-F stretch) |

| MS (m/z) | Molecular ion peak corresponding to the compound's molecular weight and characteristic fragment ions. |

Radiochemical Synthesis and Application in Positron Emission Tomography (PET) Imaging Research

Positron Emission Tomography (PET) is a powerful in vivo imaging technique that can be used to study the distribution and target engagement of drug candidates. To be used in PET imaging, a molecule must be labeled with a positron-emitting radionuclide, such as fluorine-18 (B77423) (¹⁸F). nih.gov The development of an ¹⁸F-labeled version of "4-fluoro-N-(piperidin-4-yl)benzamide," i.e., "[¹⁸F]4-fluoro-N-(piperidin-4-yl)benzamide," would enable non-invasive studies of its pharmacokinetics and biodistribution in living subjects. nih.gov

The radiochemical synthesis of "[¹⁸F]4-fluoro-N-(piperidin-4-yl)benzamide" would typically involve a nucleophilic aromatic substitution reaction. nih.govresearchgate.net This would start with the synthesis of a suitable precursor, such as a nitro- or trimethylammonium-substituted benzamide (B126) derivative. This precursor would then be reacted with [¹⁸F]fluoride, which is produced in a cyclotron. The reaction is typically carried out in an automated synthesis module to handle the radioactivity safely and efficiently. mdpi.com

After the radiolabeling step, the crude reaction mixture is purified using high-performance liquid chromatography (HPLC) to isolate the desired [¹⁸F]4-fluoro-N-(piperidin-4-yl)benzamide from unreacted precursor and other impurities. researchgate.net The final product is then formulated in a physiologically compatible solution for administration.

Key parameters for a successful PET radiotracer include high radiochemical yield, high radiochemical purity, and high specific activity. The specific activity, which is the amount of radioactivity per unit mass of the compound, is particularly important to minimize the administered mass and avoid pharmacological effects.

The table below outlines a potential radiosynthesis scheme for "[¹⁸F]4-fluoro-N-(piperidin-4-yl)benzamide."

| Step | Description |

| Precursor Synthesis | Synthesis of a suitable precursor, e.g., N-(piperidin-4-yl)-4-nitrobenzamide. |

| Radiolabeling | Nucleophilic substitution with [¹⁸F]fluoride in the presence of a phase-transfer catalyst (e.g., Kryptofix 2.2.2) and a base (e.g., potassium carbonate). |

| Purification | Purification of the radiolabeled compound by reverse-phase HPLC. |

| Formulation | The purified product is formulated in a sterile, injectable solution. |

| Quality Control | Analysis of radiochemical purity, specific activity, and other quality control parameters. |

The resulting PET tracer, "[¹⁸F]4-fluoro-N-(piperidin-4-yl)benzamide," could then be used in preclinical and clinical research to visualize its distribution in the body over time, providing valuable information about its uptake in target organs and its clearance profile. nih.govnih.gov

Medicinal Chemistry Design Principles and Future Research Directions

Rational Design and Optimization Strategies for 4-fluoro-N-(piperidin-4-yl)benzamide Derivatives

The optimization of the 4-fluoro-N-(piperidin-4-yl)benzamide scaffold is a testament to the principles of rational drug design, where systematic modifications are made to enhance potency, selectivity, and pharmacokinetic properties. Key strategies employed include the exploration of structure-activity relationships (SAR), bioisosteric replacements, and scaffold hopping.

A notable example of rational design involves the development of a series of N-(piperidin-4-yl)benzamide derivatives as activators of hypoxia-inducible factor 1 (HIF-1) pathways, which play a crucial role in cellular adaptation to low oxygen and are implicated in cancer progression. nih.govresearchgate.net Guided by bioisosterism and pharmacokinetic parameters, researchers have synthesized novel derivatives with significant antitumor activity. nih.govresearchgate.net For instance, certain compounds within this class have been shown to induce the expression of HIF-1α protein and its downstream target gene p21, leading to the upregulation of cleaved caspase-3 and subsequent apoptosis in tumor cells. nih.govresearchgate.net

Another area of successful optimization has been in the discovery of novel CCR3 antagonists. Starting from a high-throughput screening hit, systematic modifications of the 4-fluoro-N-(piperidin-4-yl)benzamide core have been undertaken to improve its inhibitory activity against the CCR3 receptor, a key player in allergic inflammation.

Bioisosteric Replacements

Bioisosterism, the strategy of substituting one atom or group with another that has similar physical or chemical properties, is a cornerstone of medicinal chemistry for optimizing lead compounds. This approach aims to enhance desired biological or physical properties without making significant changes to the chemical framework that are critical for biological activity.

While specific, publicly documented examples of bioisosteric replacements directly on the 4-fluoro-N-(piperidin-4-yl)benzamide molecule are not extensively detailed in readily available literature, the principles of this strategy are widely applied to similar scaffolds. For instance, the fluorine atom at the 4-position of the benzamide (B126) ring is itself a bioisostere of a hydrogen atom. This substitution can significantly alter the electronic properties of the ring, potentially enhancing binding affinity and metabolic stability.

General bioisosteric replacements that could be explored for the 4-fluoro-N-(piperidin-4-yl)benzamide scaffold include:

Replacement of the Fluorine Atom: Other halogens (Cl, Br) or small electron-withdrawing groups could be introduced to modulate the electronic nature of the benzamide ring.

Modification of the Amide Linker: The amide bond is susceptible to metabolic degradation. Its replacement with more stable bioisosteres such as a triazole, oxadiazole, or a retro-amide could improve pharmacokinetic profiles.

Alterations to the Piperidine (B6355638) Ring: The piperidine core can be replaced with other saturated heterocycles like pyrrolidine (B122466) or azepane to explore different conformational spaces and vector orientations of the substituents. Bicyclic bioisosteres, such as 2-azaspiro[3.3]heptane, have also been investigated as piperidine mimetics to improve properties like metabolic stability. researchgate.net

The following table illustrates potential bioisosteric replacements and their rationale for the 4-fluoro-N-(piperidin-4-yl)benzamide scaffold.

| Original Moiety | Potential Bioisostere | Rationale |

| 4-Fluoro | 4-Chloro, 4-Cyano | Modulate electronics and lipophilicity |

| Amide Bond | 1,2,3-Triazole | Increase metabolic stability, alter H-bonding |

| Piperidine Ring | Pyrrolidine, Azepane | Alter ring size and conformation |

| Piperidine Ring | 2-Azaspiro[3.3]heptane | Improve metabolic stability, explore novel chemical space |

Scaffold Hopping and Modification

Scaffold hopping is a creative and powerful strategy in drug discovery that involves replacing the central core of a molecule with a structurally different scaffold while retaining the key pharmacophoric features responsible for biological activity. uniroma1.itnih.gov This approach can lead to the discovery of novel intellectual property, improved physicochemical properties, and better ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. uniroma1.itnih.gov

While specific examples of scaffold hopping originating directly from 4-fluoro-N-(piperidin-4-yl)benzamide are not prominently reported, the N-(piperidin-4-yl)benzamide framework itself can be seen as a successful scaffold derived from other chemical series. The general principles of scaffold hopping can be applied to this core to explore new chemical space.

For instance, the piperidine ring could be replaced by a bicyclic system to create a more rigid structure, potentially leading to higher affinity and selectivity. Alternatively, the benzamide portion could be "hopped" to a different aromatic or heteroaromatic system to explore new interactions with a biological target.

An example of scaffold modification within the broader class of piperidine derivatives can be seen in the development of anti-inflammatory agents. Researchers identified a 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivative with anti-inflammatory activity and subsequently designed and synthesized new series of compounds based on this modified scaffold. nih.gov This demonstrates how modifications of the core structure can lead to promising new therapeutic candidates.

Applications as Chemical Probes for Biological Research

A significant application of rationally designed molecules like 4-fluoro-N-(piperidin-4-yl)benzamide and its derivatives is their use as chemical probes to investigate biological systems. These probes can be invaluable tools for target identification, validation, and understanding complex cellular pathways.

A pertinent example is the development of a radiolabeled analog, N-(N-benzylpiperidin-4-yl)-2-[18F]fluorobenzamide, for positron emission tomography (PET) imaging of sigma receptors. nih.gov This compound, which shares the core N-(piperidin-4-yl)benzamide structure, was found to bind to sigma receptors with high affinity and selectivity. nih.gov By labeling it with the positron-emitting isotope fluorine-18 (B77423), researchers created a tool to non-invasively visualize the distribution and density of sigma receptors in the brain and other organs. nih.gov Such imaging agents are crucial for studying the role of these receptors in various neurological and psychiatric disorders.

Similarly, derivatives of N, O-benzamide have been evaluated as near-infrared fluorescent probes for the detection of β-amyloid plaques and tau tangles, which are pathological hallmarks of Alzheimer's disease. nih.gov While not a direct analog, this research highlights the potential of the benzamide scaffold in the design of probes for neurodegenerative diseases.

Emerging Therapeutic Areas for N-(piperidin-4-yl)benzamide Scaffolds

The versatility of the N-(piperidin-4-yl)benzamide scaffold has led to its exploration in a variety of therapeutic areas beyond its initial applications. While its role in oncology continues to be investigated, several other promising avenues are emerging.

Neurodegenerative Diseases: The piperidine nucleus is a prominent feature in many drugs targeting the central nervous system, including those for Alzheimer's disease. nih.gov The N-(piperidin-4-yl)benzamide scaffold is being investigated for its potential to yield multi-target-directed ligands for Alzheimer's, with some derivatives showing inhibitory activity against acetylcholinesterase (AChE) and β-secretase (BACE1), two key enzymes in the disease's pathology. mdpi.com The piperidine-4-carboxamide scaffold, a close relative, has also been explored for designing inhibitors of secretory glutaminyl cyclase, another target in Alzheimer's research. sigmaaldrich.com

Inflammatory Diseases: The anti-inflammatory potential of the N-(piperidin-4-yl)benzamide scaffold is an active area of research. As previously mentioned, derivatives of 2-(piperidin-4-yl)-1H-benzo[d]imidazole have demonstrated potent in vivo anti-inflammatory activity. nih.gov Furthermore, 2-(piperidin-4-yl)acetamides have been identified as potent inhibitors of soluble epoxide hydrolase, an enzyme involved in inflammatory processes. mdpi.com These findings suggest that the broader N-(piperidin-4-yl)amide scaffold could be a fruitful starting point for the development of novel anti-inflammatory drugs.

Cardiovascular Diseases: There is emerging evidence that N-piperidin-3-ylbenzamide derivatives may have applications in the treatment of cardiovascular diseases, including atherosclerosis, hyperlipidemia, and hypercholesterolemia. google.com While this research focuses on a positional isomer of the piperidinyl linkage, it underscores the potential of the broader piperidinyl-benzamide class of compounds in cardiovascular medicine.

The following table summarizes the emerging therapeutic areas for the N-(piperidin-4-yl)benzamide scaffold and related structures.

| Therapeutic Area | Biological Target/Mechanism | Reference Compound Class |

| Neurodegenerative Diseases | AChE/BACE1 Inhibition | N-(piperidin-4-yl)benzamide derivatives |

| Inflammatory Diseases | Inhibition of NO and TNF-α production | 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives |

| Cardiovascular Diseases | Lipid-lowering effects | N-piperidin-3-ylbenzamide derivatives |

Q & A

Basic Research Questions

Q. How to design a synthetic route for 4-fluoro-N-(piperidin-4-yl)benzamide?

- Methodology :

- Step 1 : Prepare the piperidine scaffold via reductive amination of 4-aminopiperidine using sodium cyanoborohydride in methanol .

- Step 2 : Functionalize the piperidine nitrogen with 4-fluorobenzoyl chloride. Optimize coupling conditions (e.g., dichloromethane, triethylamine, 0–5°C) to minimize side reactions .

- Step 3 : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and validate purity using HPLC (>95%) .

Q. What spectroscopic techniques are critical for structural characterization?

- Methodology :

- 1H/13C NMR : Assign peaks for the piperidine ring (δ 3.0–3.5 ppm, multiplet) and fluorobenzamide aromatic protons (δ 7.2–7.8 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]+ at m/z 263.1264 (calculated for C12H14FN2O) .

- Elemental Analysis : Validate C, H, N percentages within ±0.3% of theoretical values .

Q. How to screen for in vitro biological activity against kinase targets?

- Methodology :

- Kinase Assays : Use ADP-Glo™ kinase assays (Promega) with recombinant kinases (e.g., EGFR, CDK2) at 1–10 μM compound concentrations. Normalize activity to staurosporine controls .

- Data Analysis : Calculate IC50 values using nonlinear regression (GraphPad Prism) and compare to reference inhibitors like imatinib .

Advanced Research Questions

Q. How to resolve discrepancies in SAR studies for piperidine-benzamide derivatives?

- Methodology :

- Controlled Substitutions : Synthesize analogs with methyl/trifluoromethyl groups at the benzamide para-position. Test potency in parallel assays to isolate electronic vs. steric effects .

- Molecular Dynamics Simulations : Perform 100 ns simulations (AMBER) to analyze binding pocket interactions. Correlate ΔGbinding (MM-PBSA) with experimental IC50 .

Q. What strategies improve metabolic stability of 4-fluoro-N-(piperidin-4-yl)benzamide?

- Methodology :

- Microsomal Stability Assay : Incubate with human liver microsomes (1 mg/mL, NADPH). Monitor parent compound depletion via LC-MS/MS. Compare t1/2 to fluorinated analogs .

- Cytochrome P450 Inhibition : Screen for CYP3A4/2D6 inhibition at 10 μM. Prioritize derivatives with <50% inhibition to reduce drug-drug interaction risks .

Q. How to optimize selectivity for σ1 receptors over σ2 subtypes?

- Methodology :

- Radioligand Binding Assays : Use [³H]-(+)-pentazocine (σ1) and [³H]DTG (σ2) in guinea pig brain membranes. Calculate Ki values via competitive binding curves .

- Docking Studies : Overlay crystal structures (PDB: 6DK1 for σ1) to identify key hydrogen bonds (e.g., piperidine NH to Glu172) .

Data Contradiction Analysis

Q. Conflicting reports on solubility: How to validate experimental conditions?

- Methodology :

- Standardized Protocols : Use USP phosphate buffer (pH 7.4) with 0.5% DMSO. Measure equilibrium solubility via shake-flask method (24 h, 37°C) .

- Dynamic Light Scattering (DLS) : Confirm absence of aggregates (>100 nm particles) that may skew UV-Vis readings .

Q. Divergent cytotoxicity results in cancer cell lines: How to address variability?

- Methodology :

- Cell Line Authentication : Validate via STR profiling (e.g., ATCC services). Use passage numbers <20 .

- Synergistic Studies : Combine with cisplatin (1:10 molar ratio) in A549 cells. Assess synergy via Chou-Talalay combination index .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.